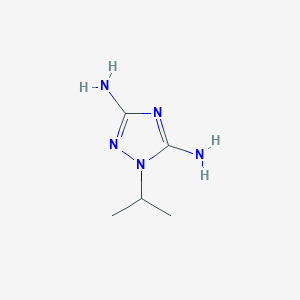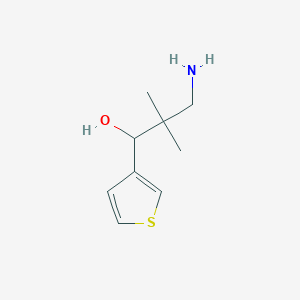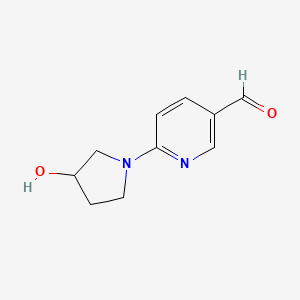
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxypyrrolidine group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with a hydroxypyrrolidine derivative. One common method is the nucleophilic addition of the hydroxypyrrolidine to the aldehyde group of pyridine-3-carbaldehyde under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where the hydroxypyrrolidine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted pyridine derivatives from substitution reactions .
科学的研究の応用
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo reactions that modify the structure and function of target molecules .
類似化合物との比較
Similar Compounds
- Pyridine-3-carbaldehyde
- 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
- 6-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile
Uniqueness
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde is unique due to the presence of both the hydroxypyrrolidine and aldehyde groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-8-1-2-10(11-5-8)12-4-3-9(14)6-12/h1-2,5,7,9,14H,3-4,6H2 |
InChIキー |
HVDSZNOLDCEAKQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


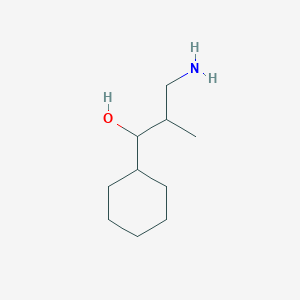
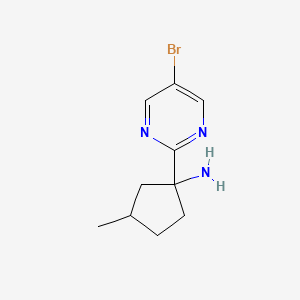
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
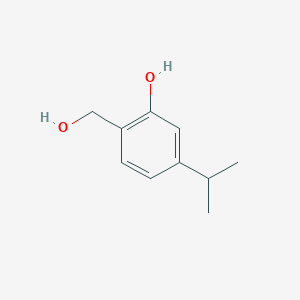
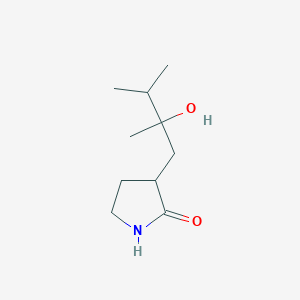
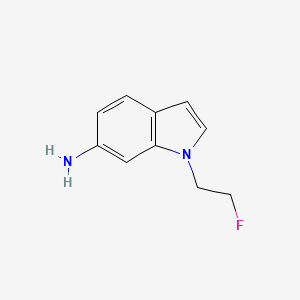

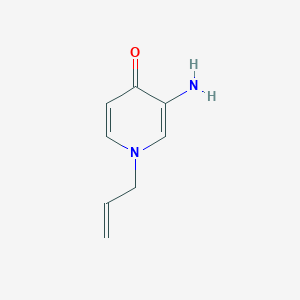
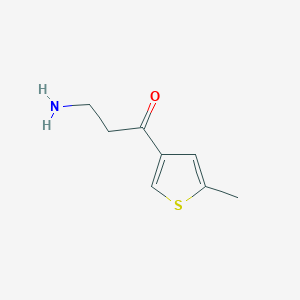


![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)
